4'-[(E)-{[5-(3-Hydroxyadamantan-1-YL)-2-methylphenyl]imino}methyl]-[1,1'-biphenyl]-4-YL acetate
Overview
Description
4’-[(E)-{[5-(3-Hydroxyadamantan-1-YL)-2-methylphenyl]imino}methyl]-[1,1’-biphenyl]-4-YL acetate is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, a biphenyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(E)-{[5-(3-Hydroxyadamantan-1-YL)-2-methylphenyl]imino}methyl]-[1,1’-biphenyl]-4-YL acetate typically involves multiple steps. One common approach is the nitroxylation of adamantan-1-ylmethanols with fuming nitric acid, followed by the reduction of intermediate nitric acid esters with hydrazine hydrate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-[(E)-{[5-(3-Hydroxyadamantan-1-YL)-2-methylphenyl]imino}methyl]-[1,1’-biphenyl]-4-YL acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4’-[(E)-{[5-(3-Hydroxyadamantan-1-YL)-2-methylphenyl]imino}methyl]-[1,1’-biphenyl]-4-YL acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4’-[(E)-{[5-(3-Hydroxyadamantan-1-YL)-2-methylphenyl]imino}methyl]-[1,1’-biphenyl]-4-YL acetate involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s stability and facilitate its binding to target proteins or enzymes. The biphenyl group may contribute to the compound’s ability to interact with hydrophobic regions of biological molecules, while the acetate ester can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
(3-Hydroxyadamantan-1-yl)Methyl acetate: Shares the adamantane moiety but lacks the biphenyl group.
Indole derivatives: Possess aromatic rings and exhibit diverse biological activities.
Uniqueness
4’-[(E)-{[5-(3-Hydroxyadamantan-1-YL)-2-methylphenyl]imino}methyl]-[1,1’-biphenyl]-4-YL acetate is unique due to its combination of an adamantane moiety, a biphenyl group, and an acetate ester. This structural arrangement imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
IUPAC Name |
[4-[4-[[5-(3-hydroxy-1-adamantyl)-2-methylphenyl]iminomethyl]phenyl]phenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33NO3/c1-21-3-10-28(31-15-24-13-25(16-31)18-32(35,17-24)20-31)14-30(21)33-19-23-4-6-26(7-5-23)27-8-11-29(12-9-27)36-22(2)34/h3-12,14,19,24-25,35H,13,15-18,20H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXSRWOTYALFRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)O)N=CC5=CC=C(C=C5)C6=CC=C(C=C6)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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